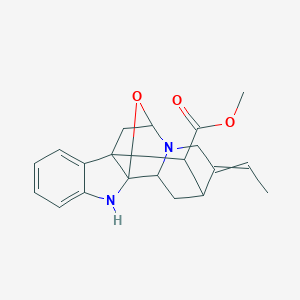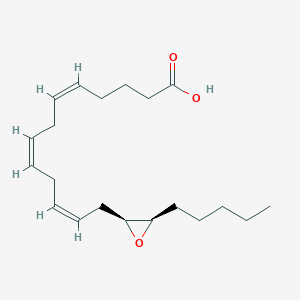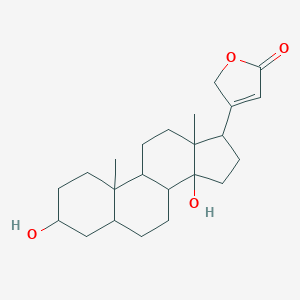
デヒドロジコニフェリルアルコール
概要
説明
Dehydrodiconiferyl alcohol is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species including Allium sativum (garlic) and Codonopsis pilosula . It is known for its diverse biological activities and has been isolated from several medicinal plants. This compound has garnered significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory effects .
科学的研究の応用
Dehydrodiconiferyl alcohol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex lignans and phenylpropanoids.
Industry: It is used in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
Safety and Hazards
The safety data sheet for Dehydrodiconiferyl alcohol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
生化学分析
Biochemical Properties
Dehydrodiconiferyl alcohol is an estrogen receptor agonist . It can promote BMP-2-induced osteoblastogenesis . This suggests that it plays a significant role in biochemical reactions, particularly those involving enzymes and proteins related to bone formation. Furthermore, it exerts anti-inflammatory activity through the inactivation of NF-κB pathways .
Cellular Effects
Dehydrodiconiferyl alcohol has been shown to have various effects on cells. For instance, it can promote wound healing by enhancing epithelial cell proliferation and collagen formation . It also reduces inflammatory cell infiltration . These effects are largely due to its influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of dehydrodiconiferyl alcohol involves its interaction with various biomolecules. It acts as an estrogen receptor agonist, promoting BMP-2-induced osteoblastogenesis . It also exerts anti-inflammatory activity by inactivating NF-κB pathways . This suggests that it can bind to these receptors and influence their activity, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydrodiconiferyl alcohol can change over time. For instance, it has been shown to promote wound healing over time by enhancing epithelial cell proliferation and collagen formation
Metabolic Pathways
Dehydrodiconiferyl alcohol is involved in the lignan biosynthesis pathway . It is synthesized from coniferyl alcohol through a series of reactions involving various enzymes
準備方法
Synthetic Routes and Reaction Conditions: Dehydrodiconiferyl alcohol can be synthesized through the biotransformation of Eucommiae Cortex extract using specific strains of bacteria such as Aspergillus niger and Actinomucor elegans . The process involves fermentation in an aseptic environment, followed by the separation and purification of the compound using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of dehydrodiconiferyl alcohol typically involves the extraction from plant sources, followed by biotransformation techniques. The use of microbial fermentation is a cost-effective and efficient method to produce this compound on a larger scale .
化学反応の分析
Types of Reactions: Dehydrodiconiferyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert dehydrodiconiferyl alcohol into its corresponding quinone or other oxidized derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Dehydrodiconiferyl alcohol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various catalysts and solvents can facilitate substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized lignans, reduced alcohol derivatives, and substituted phenylpropanoids .
類似化合物との比較
Dehydrodiconiferyl alcohol is unique among lignans due to its specific biological activities and molecular structure. Similar compounds include:
特性
IUPAC Name |
4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXBOZNRPQEON-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4263-87-0 | |
| Record name | Dehydrodiconiferyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene](/img/structure/B199296.png)



